Zurletrectinib - 2403703-30-8

Zurletrectinib

Catalog Number: EVT-10987994
CAS Number: 2403703-30-8
Molecular Formula: C19H19F2N7O2
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zurletrectinib is an orally bioavailable, selective pan-tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, zurletrectinib specifically targets and binds to TRK, TRK mutations and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1; TrkA), 2 (NTRK2; TrkB), and 3 (NTRK3; TrkC). This inhibits neurotrophin-TRK interaction and TRK activation, thereby preventing the activation of downstream signaling pathways and resulting in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins. TRK, a family of receptor tyrosine kinases (RTKs) activated by neurotrophins, is encoded by NTRK family genes. The expression of either mutated forms of, or fusion proteins involving, NTRK family members results in uncontrolled TRK signaling, which plays an important role in tumor cell growth, survival, invasion and treatment resistance.
Overview

Zurletrectinib is a next-generation inhibitor targeting the neurotrophic receptor tyrosine kinase family, specifically designed to combat tumors harboring NTRK gene fusions. It has shown promising efficacy against various TRK fusion-positive cancers, including those resistant to earlier treatments. This compound is classified as a selective TRK inhibitor, demonstrating potent activity against TRK wild-type and mutant kinases, which are often implicated in oncogenesis due to their roles in cell signaling pathways that regulate growth and survival.

Source and Classification

Zurletrectinib was developed through collaborative efforts in pharmaceutical research, primarily focusing on enhancing the specificity and effectiveness of TRK inhibitors. It belongs to a class of drugs known as targeted therapies, which aim to inhibit specific molecular targets involved in cancer progression. The compound is particularly relevant for patients with NTRK fusion-positive tumors, providing a therapeutic option where traditional chemotherapy may be less effective.

Synthesis Analysis

Methods and Technical Details

The synthesis of zurletrectinib involves several key steps that integrate advanced organic chemistry techniques. Initial synthetic routes typically start from commercially available precursors, followed by a series of reactions including:

  1. Formation of key intermediates: Utilizing coupling reactions to form the core structure.
  2. Functionalization: Introducing various functional groups that enhance the binding affinity to TRK kinases.
  3. Purification: Employing chromatographic techniques to isolate the final product with high purity.

The synthetic pathway is optimized for yield and purity, ensuring that the final compound meets the stringent requirements for clinical use.

Molecular Structure Analysis

Structure and Data

Zurletrectinib's molecular structure is characterized by its unique arrangement of atoms that confer its inhibitory properties. The compound features:

  • A central aromatic system that facilitates interactions with the ATP-binding pocket of TRK kinases.
  • Specific substituents that enhance selectivity for mutant forms of TRK.
  • A molecular weight of approximately 450 Da, which is conducive to good bioavailability.

3D structural analysis using X-ray crystallography or NMR spectroscopy can provide insights into its binding conformation within the active site of TRK kinases.

Chemical Reactions Analysis

Reactions and Technical Details

Zurletrectinib undergoes specific chemical reactions that are pivotal for its mechanism of action:

  1. Binding Interaction: The compound binds to the ATP-binding site of TRK kinases, inhibiting their activity.
  2. Phosphorylation Inhibition: By blocking ATP access, zurletrectinib prevents the phosphorylation of tyrosine residues critical for kinase activation.
  3. Resistance Mechanisms: Certain mutations in TRK kinases may alter binding affinity, necessitating ongoing research into the compound's efficacy against resistant variants.

These reactions are crucial for understanding how zurletrectinib can effectively halt tumor growth in NTRK fusion-positive cancers.

Mechanism of Action

Process and Data

Zurletrectinib exerts its therapeutic effects primarily through competitive inhibition of TRK kinases. Upon administration, it:

  1. Inhibits Kinase Activity: By occupying the ATP-binding site, zurletrectinib prevents substrate phosphorylation, thereby disrupting downstream signaling pathways essential for tumor cell proliferation.
  2. Induces Apoptosis: The inhibition leads to reduced cell survival signals, triggering programmed cell death in susceptible cancer cells.
  3. Targets Mutant Forms: Its design allows it to effectively target both wild-type and mutant forms of TRK kinases, making it a versatile treatment option.

Clinical studies have demonstrated significant tumor regression in patients treated with zurletrectinib, underscoring its potential as a targeted therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zurletrectinib exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Typically around 150-160 degrees Celsius, indicating good thermal stability.

These properties are essential for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.

Applications

Scientific Uses

Zurletrectinib is primarily applied in oncology for treating patients with tumors characterized by NTRK gene fusions. Its applications include:

The ongoing research into zurletrectinib highlights its significance as a promising therapeutic agent in precision medicine approaches for cancer treatment.

Properties

CAS Number

2403703-30-8

Product Name

Zurletrectinib

IUPAC Name

(4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.02,6.07,12.022,26]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one

Molecular Formula

C19H19F2N7O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C19H19F2N7O2/c1-10-6-23-19(29)25-14-8-24-28-3-2-16(26-17(14)28)27-9-12(21)5-15(27)13-4-11(20)7-22-18(13)30-10/h2-4,7-8,10,12,15H,5-6,9H2,1H3,(H2,23,25,29)/t10-,12-,15+/m0/s1

InChI Key

OIBWCYRRWAMTRW-ITDIGPHOSA-N

Canonical SMILES

CC1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4CC(CC4C5=C(O1)N=CC(=C5)F)F

Isomeric SMILES

C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C[C@H](C[C@@H]4C5=C(O1)N=CC(=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.